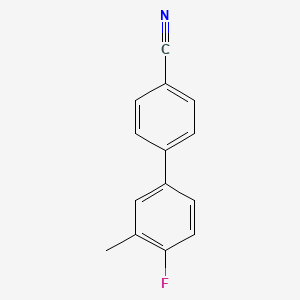
(3R,4S)-4-phenyloxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-Phenyloxolane-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a five-membered oxolane ring with a phenyl group attached to the fourth carbon and a carboxylic acid group at the third carbon. The stereochemistry of this compound is defined by the (3R,4S) configuration, which influences its reactivity and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-phenyloxolane-3-carboxylic acid typically involves the following steps:
Epoxidation of Alkenes: The initial step often involves the epoxidation of an alkene precursor using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid.
Ring-Opening Reactions: The resulting epoxide can undergo ring-opening reactions under acidic or basic conditions to form the oxolane ring.
Stereoselective Reactions: The stereochemistry is controlled through the use of chiral catalysts or reagents to ensure the (3R,4S) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and ring-opening processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) facilitate substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxolane derivatives.
科学的研究の応用
(3R,4S)-4-Phenyloxolane-3-carboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (3R,4S)-4-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The (3R,4S) configuration plays a crucial role in determining the binding affinity and specificity of the compound . The oxolane ring and phenyl group contribute to the overall molecular recognition and interaction with biological targets .
類似化合物との比較
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities with (3R,4S)-4-phenyloxolane-3-carboxylic acid.
Homoisoflavonoids: These compounds, such as sappanol and episappanol, also feature a five-membered ring structure with phenyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxolane ring and a carboxylic acid group. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds .
特性
CAS番号 |
1268521-40-9 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
InChIキー |
RUOOGZAGKZOJQK-ZJUUUORDSA-N |
異性体SMILES |
C1[C@@H]([C@H](CO1)C(=O)O)C2=CC=CC=C2 |
SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
正規SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
同義語 |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)
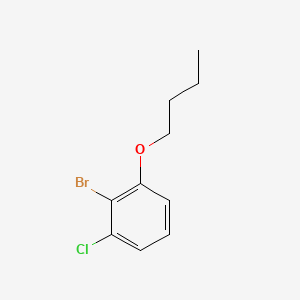
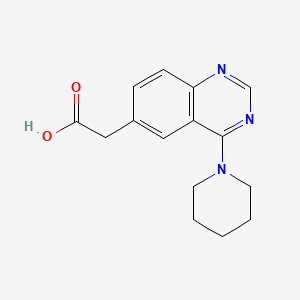

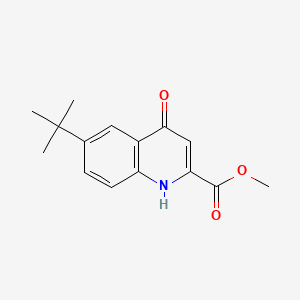

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)
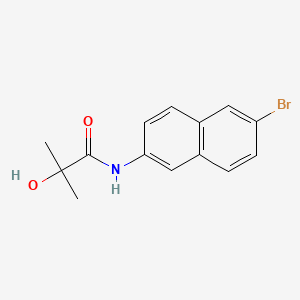
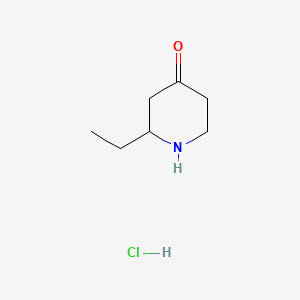


![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)

